4-(tert-Butyl)oxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-tert-butyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11) |
InChI Key |
JONDHZQQGJLNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Oxazole Carboxylic Acids with Specific Reference to 4 Tert Butyl Oxazole 2 Carboxylic Acid
General Strategies for Oxazole (B20620) Core Construction Bearing Carboxylic Acid Functionality
Cyclization reactions are a cornerstone of oxazole synthesis, providing a direct route to the heterocyclic core from acyclic precursors.
The Robinson-Gabriel synthesis is a classical method for oxazole formation involving the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.comijpsonline.com This reaction typically requires a cyclodehydrating agent to facilitate the ring closure. wikipedia.org Modifications of this method have been developed to improve yields and expand its substrate scope. For instance, a one-pot diversity-oriented synthesis has been developed using a Friedel-Crafts/Robinson–Gabriel approach with an oxazolone template. wikipedia.org
The Davidson oxazole synthesis provides an alternative route from α-acyloxyketones. beilstein-journals.org Both the Robinson-Gabriel and Davidson methods are foundational in oxazole chemistry and can be adapted for the synthesis of oxazole carboxylic acid derivatives, although they may require multistep preparation of the starting materials. beilstein-journals.org
| Reaction | Starting Materials | Key Features |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Intramolecular cyclodehydration wikipedia.org |
| Davidson Oxazole Synthesis | α-Acyloxyketone | Alternative to Robinson-Gabriel beilstein-journals.org |
Cycloaddition reactions offer another powerful tool for constructing the oxazole ring. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. acs.orgnih.gov This approach involves the in situ formation of an acylpyridinium salt from a carboxylic acid, which then undergoes a [3+2] cycloaddition reaction with an isocyanoacetate. acs.orgnih.gov This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov The reaction of electron-rich oxazoles with ortho-quinone methides can also lead to cycloadducts, with the reaction pathway (cycloaddition vs. 1,4-conjugate addition) being dependent on the electronic nature of the substituents on the oxazole ring. nih.gov
Copper-catalyzed reactions have emerged as a valuable method for oxazole synthesis. One such approach involves the intramolecular cyclization of functionalized enamides. acs.org This two-step synthesis allows for the introduction of various substituents at the 4 and 5-positions of the oxazole ring. acs.org Another copper-catalyzed method involves the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles, a reaction that highlights the utility of copper catalysts in forming five-membered heterocyclic rings. organic-chemistry.org While not a direct synthesis of oxazoles, the principles of copper-catalyzed cyclocondensation are applicable. Additionally, copper-catalyzed oxidative condensation of α-oxocarboxylic acids with formamides provides a route to α-ketoamides, which can be precursors to oxazole derivatives. nih.gov
| Catalyst System | Reactants | Product Type | Key Advantage |
| Copper Catalyst | Functionalized Enamides | 2-Phenyl-4,5-substituted oxazoles | Efficient intramolecular cyclization acs.org |
| Cu(OAc)2 / Et3N | 2-Aminobenzenethiols and Nitriles | 2-Substituted benzothiazoles | Mild conditions, excellent yields organic-chemistry.org |
Iron(II)-catalyzed isomerization presents a novel approach to the synthesis of oxazole-4-carboxylic acid derivatives. researchgate.netnih.govacs.org This method utilizes the rearrangement of 4-acyl-5-methoxyisoxazoles or 4-formyl-5-methoxyisoxazoles to yield methyl oxazole-4-carboxylates under thermal conditions. researchgate.netnih.govacs.org The reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can then isomerize to the oxazole product. researchgate.netnih.govacs.org This strategy is particularly useful for accessing the oxazole-4-carboxylic acid scaffold.
| Starting Material | Catalyst | Conditions | Product |
| 4-Formyl-5-methoxyisoxazoles | Fe(II) | Dioxane, 105 °C | Methyl oxazole-4-carboxylates researchgate.netnih.govacs.org |
| 4-Acyl-5-methoxyisoxazoles | Fe(II) | MeCN, 50 °C then thermolysis | Oxazoles researchgate.netnih.govacs.org |
The Van Leusen oxazole synthesis is a well-established and versatile method for preparing 5-substituted oxazoles. mdpi.comwikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comwikipedia.orgorganic-chemistry.org The reaction proceeds through a [3+2] cycloaddition mechanism, forming an oxazoline intermediate that eliminates p-toluenesulfinic acid to yield the oxazole. mdpi.comnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com Adaptations of the Van Leusen synthesis have been developed to produce various oxazole derivatives, including those with aryl substituents at the 5-position. mdpi.com
One-Pot Multicomponent Reactions (MCRs) for Substituted Oxazoles
One-pot multicomponent reactions (MCRs) have become powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. Several MCRs are applicable to the synthesis of substituted oxazoles.
Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are prominent examples. The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comresearchgate.net While this does not directly yield an oxazole, the adducts can be precursors. The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, leading to the formation of a dipeptide-like scaffold. mdpi.comresearchgate.netresearchgate.net These reactions are driven by the conversion of the high-energy isocyano-carbon into a stable amide carbonyl carbon. researchgate.net Post-cyclization strategies of Ugi and Passerini products can lead to the formation of various heterocycles, including oxazoles.
The Van Leusen oxazole synthesis is another notable method that can be considered a two-step, one-pot reaction. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole. nih.govwikipedia.orgmdpi.com The reaction proceeds through the deprotonation of TosMIC, followed by addition to the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govwikipedia.orgyoutube.com
| MCR Type | Components | Key Intermediate/Product | Ref. |
| Passerini | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Carboxamide | mdpi.comresearchgate.net |
| Ugi | Carboxylic Acid, Carbonyl, Isocyanide, Amine | α-Acylamino Carboxamide | mdpi.comresearchgate.netresearchgate.net |
| Van Leusen | Aldehyde, TosMIC | 5-Substituted Oxazole | nih.govwikipedia.orgmdpi.com |
Direct Synthesis from Carboxylic Acids and Isocyanides/Isocyanoacetates
More direct approaches to oxazole synthesis involve the reaction of carboxylic acids with isocyanide derivatives, which can provide a regioselective route to specific substitution patterns.
A highly efficient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids and alkyl isocyanoacetates. acs.org This transformation is typically mediated by a coupling agent and a base. The reaction proceeds through the in situ activation of the carboxylic acid, followed by reaction with the deprotonated alkyl isocyanoacetate and subsequent cyclization to form the oxazole ring. acs.org
Cerium(III) salts, particularly cerium(III) triflate (Ce(OTf)₃), have emerged as effective Lewis acid catalysts for various organic transformations, including the synthesis of oxazoles. A notable example is the cerium(III)-catalyzed cascade reaction between alkynyl carboxylic acids and tert-butyl isocyanide. nih.gov
In this process, a cascade reaction involving one molecule of an alkynyl carboxylic acid and three molecules of tert-butyl isocyanide proceeds with high chemo- and regioselectivity. nih.gov This reaction occurs at room temperature in the presence of a catalytic amount of Ce(OTf)₃ (typically 10 mol%) and involves a triple, ordered insertion of the isocyanide. nih.gov The resulting alkynyl oxazole can be further functionalized in a one-pot manner, for instance, by reacting with an organic azide at an elevated temperature to yield triazole-oxazole hybrids. nih.gov This methodology highlights the utility of tert-butyl isocyanide as a robust building block in the catalytic synthesis of complex oxazole derivatives.
Approaches for Regioselective Introduction of the tert-Butyl Group at the Oxazole-4 Position
Achieving regioselective substitution is a central challenge in heterocyclic chemistry. For the synthesis of 4-(tert-Butyl)oxazole-2-carboxylic acid, the introduction of the bulky tert-butyl group specifically at the C4 position is a critical step. This can be accomplished either by using building blocks that already contain the tert-butyl moiety or by functionalizing a pre-formed oxazole ring.
One of the most straightforward strategies to ensure the correct regiochemistry is to use starting materials that already contain the desired substituent.
The Van Leusen oxazole synthesis provides a classic example of this approach. This reaction forms 5-substituted oxazoles from aldehydes and TosMIC. nih.govwikipedia.orgmdpi.com To synthesize a 4-substituted oxazole, a modification of this reaction or a different synthetic route is necessary.
A common method for constructing the oxazole ring is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com To introduce a tert-butyl group at the 4-position, one could start with an α-acylamino ketone bearing a tert-butyl group at the appropriate position. For instance, the reaction of an N-acyl derivative of 1-amino-3,3-dimethyl-2-butanone would lead to a 4-tert-butyl-substituted oxazole.
Another versatile method is the reaction of α-haloketones with primary amides. pharmaguideline.com Using 1-bromo-3,3-dimethyl-2-butanone as the starting material, reaction with an appropriate amide would yield the desired 4-tert-butyl oxazole skeleton.
Furthermore, the synthesis of oxazolines from aldehydes and amino alcohols, followed by oxidation, is a viable route. orgsyn.org The use of pivaldehyde (2,2-dimethylpropanal) as the aldehyde component would directly lead to an oxazoline with a tert-butyl group at what will become the C4 position of the oxazole.
| Synthetic Method | Key Building Block for 4-tert-Butyl Group | Resulting Oxazole Position |
| Robinson-Gabriel Synthesis | α-Acylamino ketone with a tert-butyl group | C4 |
| Reaction of α-haloketones | α-Haloketone with a tert-butyl group (e.g., 1-bromo-3,3-dimethyl-2-butanone) | C4 |
| From Oxazolines | Pivaldehyde | C4 (after oxidation) |
An alternative strategy involves the direct introduction of a tert-butyl group onto a pre-existing oxazole ring system. The reactivity of the oxazole ring dictates the feasibility of this approach. The oxazole ring is generally electron-rich, but less aromatic than imidazole, making it susceptible to certain electrophilic and nucleophilic reactions. pharmaguideline.com
Electrophilic aromatic substitution on the oxazole ring is challenging and typically occurs at the C5 position, requiring the presence of electron-donating groups. pharmaguideline.com Direct Friedel-Crafts alkylation to introduce a tert-butyl group at the C4 position is generally not a feasible route due to the inherent reactivity patterns of the oxazole nucleus and the harsh conditions often required, which can lead to ring degradation. cerritos.edu
A more plausible approach involves the functionalization of a pre-activated oxazole. For example, a 4-halooxazole derivative can serve as a substrate for cross-coupling reactions or reaction with organometallic reagents. The synthesis of compounds like 4-bromo-2-(tert-butyl)-5-ethynyloxazole has been reported, which implies the existence of a halogenated oxazole precursor that could potentially undergo further reactions. chemrxiv.org While this example places the tert-butyl group at C2, the principle of functionalizing a halogenated position can be applied. A 4-bromo or 4-iodooxazole could potentially react with a tert-butyl organometallic reagent (e.g., tert-butyllithium or a tert-butyl Grignard reagent) in the presence of a suitable catalyst to install the tert-butyl group at the C4 position. However, the stability of the oxazole ring under such strongly basic or nucleophilic conditions must be considered.
Methods for Carboxylic Acid Group Introduction at the Oxazole-2 Position
The installation of a carboxyl group at the 2-position of a 4-(tert-butyl)oxazole ring is a key synthetic step. This can be accomplished either by hydrolyzing a corresponding ester precursor or by directly carboxylating the oxazole ring.
A common and reliable method for obtaining this compound is through the hydrolysis of its corresponding ester, for instance, ethyl or methyl 4-(tert-butyl)oxazole-2-carboxylate. This transformation is typically carried out under acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible process that involves the use of a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. libretexts.org The mechanism proceeds through several key steps: youtube.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy group, converting the latter into a good leaving group (an alcohol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product. youtube.com
A practical application of this method is seen in syntheses where an oxazole ester is an intermediate, which is then subjected to hydrolysis using strong acids like 6 N HCl to yield the desired carboxylic acid. nih.govacs.org The susceptibility of similar oxazoline structures to acid-catalyzed hydrolysis further supports the viability of this synthetic route. nih.gov
Direct C-H carboxylation represents a more atom-economical approach, as it avoids the need for pre-functionalized starting materials. This method involves the direct introduction of a carboxyl group onto the C2 position of the 4-(tert-butyl)oxazole ring using carbon dioxide (CO₂) as the C1 source. organic-chemistry.org
A significant advancement in this area is the development of a metal-free carboxylation method. organic-chemistry.org This straightforward process utilizes cesium carbonate (Cs₂CO₃) as a base and operates without the need for a transition-metal catalyst. organic-chemistry.org The reaction mechanism is believed to involve the deprotonation of the relatively acidic C2-proton of the oxazole ring by the strong base, followed by the nucleophilic attack of the resulting carbanion on a molecule of CO₂. organic-chemistry.org This approach is noted for its good functional group tolerance and its alignment with green chemistry principles by utilizing an abundant and non-toxic C1 source. organic-chemistry.org
Table 1: Conditions for Direct Metal-Free Carboxylation of Azoles
| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Benzothiazole | Cs₂CO₃ | DMF | 125 | 2-Benzothiazolecarboxylic acid | 95 |
| Oxazole Derivative | Cs₂CO₃ | DMF | 125 | Oxazole-2-carboxylic acid | High |
| Thiazole Derivative | Cs₂CO₃ | DMF | 125 | Thiazole-2-carboxylic acid | High |
This table summarizes the optimized conditions reported for the direct, metal-free carboxylation of various aromatic heterocycles using CO₂. organic-chemistry.org
Green Chemistry Considerations in Oxazole Carboxylic Acid Synthesis
The synthesis of the core oxazole ring, a precursor to this compound, is a major focus for the application of green chemistry principles. These efforts are centered on developing environmentally benign catalytic systems and utilizing sustainable solvents to minimize waste and environmental impact.
The development of sustainable catalytic systems for oxazole synthesis aims to replace hazardous reagents and toxic heavy metals with greener alternatives. researchgate.net
Metal-Free Catalysis: Transition-metal-free approaches have gained significant attention. researchgate.net These methods include:
Hypervalent Iodine Reagents: Phenyliodine diacetate (PIDA) can mediate heavy-metal-free intramolecular cyclizations of enamides to form functionalized oxazoles. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis allows for the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature, avoiding harsh reaction conditions. organic-chemistry.org
Molecular Iodine: Iodine can act as a metal-free catalyst for the synthesis of 1,2,4-thiadiazoles, a related azole, in green solvents like water, showcasing a promising direction for oxazole synthesis. mdpi.com
Heterogeneous and Recyclable Catalysts: To improve sustainability, catalysts that can be easily separated from the reaction mixture and reused are highly desirable.
Magnetic Nanoparticles: Iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) have been successfully employed as a magnetically separable and reusable nanocatalyst for the green synthesis of functionalized oxazoles. nih.govresearchgate.net This system offers high efficiency and easy catalyst recovery using an external magnet. researchgate.net
Table 2: Comparison of Green Catalytic Systems for Azole Synthesis
| Catalytic System | Catalyst Type | Key Advantages | Reaction Example |
| Photocatalysis | Metal-Free | Runs at room temperature, uses visible light. | α-bromoketones + amines → oxazoles organic-chemistry.org |
| Fe₃O₄ MNPs | Heterogeneous | Magnetically separable, reusable, low toxicity. | Synthesis of functionalized organic-chemistry.orgijpsonline.com-oxazoles nih.gov |
| Molecular Iodine | Metal-Free | Inexpensive, low toxicity, can be used in water. | Oxidative N-S bond formation for thiadiazoles mdpi.com |
This table highlights several environmentally benign catalytic systems and their advantages in the synthesis of oxazole and related heterocyclic compounds.
Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. An improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids as the reaction medium. This method allows the ionic liquid to be recovered and reused for multiple reaction cycles without a significant drop in product yield. organic-chemistry.orgijpsonline.com
Water: Water is an ideal green solvent as it is non-toxic, abundant, and inexpensive. The use of water as a solvent has been reported for the synthesis of related azoles using molecular iodine as a catalyst, demonstrating the potential for aqueous-phase oxazole syntheses. mdpi.com
Alternative Organic Solvents: Microwave-assisted synthesis of oxazoles has been explored in various solvents. While polar aprotic solvents like DMF and DMSO were found to be ineffective in some cases, polar protic solvents such as isopropanol (IPA) proved to be a suitable medium, especially under microwave irradiation, leading to high yields of 5-substituted oxazoles. acs.org The use of more benign alcohols over halogenated solvents like dichloromethane (CH₂Cl₂) is a step towards greener synthesis. acs.org
Table 3: Green Solvents in Oxazole and Azole Synthesis
| Solvent | Type | Advantages | Example Application |
| Ionic Liquids (e.g., [bmim]Br) | Green Solvent | Reusable, low volatility, high thermal stability. | van Leusen synthesis of 4,5-disubstituted oxazoles. ijpsonline.com |
| Water | Green Solvent | Non-toxic, abundant, inexpensive, environmentally safe. | I₂-catalyzed synthesis of 1,2,4-thiadiazoles. mdpi.com |
| Isopropanol (IPA) | Benign Organic Solvent | Less toxic than many conventional organic solvents. | Microwave-assisted synthesis of 5-substituted oxazoles. acs.org |
This table summarizes various sustainable solvent options that have been employed in synthetic routes for oxazoles and related heterocycles.
Chemical Reactivity and Transformations of 4 Tert Butyl Oxazole 2 Carboxylic Acid
Stability and Degradation Pathways of Oxazole (B20620) Carboxylic Acids
Hydrolytic Ring Opening of Oxazole Carboxylic Acid Derivatives
The oxazole ring, an aromatic heterocyclic system, can exhibit susceptibility to hydrolytic cleavage under certain conditions, a reaction of significant interest in organic synthesis and medicinal chemistry. The stability of the oxazole core is highly dependent on the nature of its substituents and the reaction environment, particularly the pH and temperature. Oxazole carboxylic acid derivatives, including compounds structurally related to 4-(tert-butyl)oxazole-2-carboxylic acid, can undergo ring opening through mechanisms analogous to the hydrolysis of esters or amides.
The presence of a carboxylic acid group at the C2 position can influence the ring's electronic properties, making this position susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : In an acidic medium, the oxazole nitrogen or oxygen atom can be protonated, which activates the ring towards nucleophilic attack. A water molecule then attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate. Subsequent rearrangement and cleavage of the C-O bond result in the opening of the ring. For example, the hydrolysis of certain oxazole derivatives in the presence of strong acids like 6 N HCl has been shown to effectively open the ring to yield functionalized products. acs.org
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the C2 carbon. This process also proceeds through a tetrahedral intermediate, followed by elimination and ring cleavage.
The stability of the ring is critically influenced by the substituents. Research has shown that oxazoles featuring both 5-hydroxy and 4-carboxy substituents are particularly unstable and prone to hydrolytic ring-opening and decarboxylation. nih.gov In contrast, other substituents may confer stability. This reactivity highlights the importance of substituent effects in predicting the chemical behavior of oxazole derivatives.
While specific kinetic data for the hydrolytic ring opening of this compound is not extensively documented in the reviewed literature, findings from related structures provide valuable insights into this transformation. Studies on similar heterocyclic systems, such as oxazolines, demonstrate their susceptibility to hydrolysis. For instance, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoline undergoes complete hydrolysis to its corresponding amide when exposed to 3 N HCl, illustrating the lability of the heterocyclic ring under acidic conditions. nih.govresearchgate.net
The following table summarizes research findings on the hydrolytic ring opening of various oxazole and related derivatives, demonstrating the conditions under which this transformation occurs.
| Compound/Derivative | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| A 5-aminolevulinic acid precursor oxazole (3wc) | 6 N HCl, 100 °C | Hydrolysis of the oxazole to yield 5-aminolevulinic acid (5-ALA). | acs.org |
| 5-Hydroxyoxazole-4-carboxy derivatives | Aqueous conditions | Unstable; undergo hydrolytic ring-opening and decarboxylation. | nih.gov |
| Dibenzyl oxazole (18) with a potential 5-hydroxy group after debenzylation | Hydrogenolysis in tetrahydrofuran | The resulting 5-hydroxyoxazole readily undergoes hydrolytic ring-opening. | nih.gov |
| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoline (t-BuPyOx) | 3 N HCl | Complete hydrolysis to the corresponding amide. | nih.govresearchgate.net |
These findings collectively suggest that the oxazole ring in compounds like this compound is potentially labile under hydrolytic conditions, with the specific outcome and reaction rate being highly sensitive to the conditions employed and the electronic nature of the substituents on the heterocyclic core.
Derivatization and Structural Modifications of the 4 Tert Butyl Oxazole 2 Carboxylic Acid Scaffold
Synthesis of Substituted Oxazole-2-carboxylic Acid Derivatives
The carboxylic acid moiety at the C2 position of the 4-(tert-butyl)oxazole scaffold is the most straightforward handle for derivatization. Standard peptide coupling and esterification reactions can be employed to generate a wide array of amides and esters, respectively. These reactions typically involve the activation of the carboxylic acid, followed by nucleophilic attack by an amine or an alcohol.
Common activating agents for amidation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). thieme-connect.deorganic-chemistry.org Similarly, esterification can be achieved under acidic conditions (e.g., Fischer esterification with sulfuric acid) or by using coupling agents. researchgate.net This versatility allows for the introduction of a vast range of functional groups, enabling the modulation of properties such as solubility, lipophilicity, and biological target engagement.
Below is a representative table of potential derivatives synthesized from 4-(tert-butyl)oxazole-2-carboxylic acid using standard amidation and esterification protocols.
| Derivative Type | Reactant | Potential Product Name | Key Reagents |
|---|---|---|---|
| Amide | Aniline | 4-(tert-Butyl)-N-phenyloxazole-2-carboxamide | HATU, DIPEA, DMF |
| Amide | Benzylamine | N-Benzyl-4-(tert-butyl)oxazole-2-carboxamide | EDC, HOBt, DCM |
| Amide | Morpholine | (4-(tert-Butyl)oxazol-2-yl)(morpholino)methanone | HATU, DIPEA, DMF |
| Ester | Methanol | Methyl 4-(tert-butyl)oxazole-2-carboxylate | SOCl₂, Methanol |
| Ester | Ethanol | Ethyl 4-(tert-butyl)oxazole-2-carboxylate | H₂SO₄ (cat.), Ethanol |
| Ester | Benzyl alcohol | Benzyl 4-(tert-butyl)oxazole-2-carboxylate | EDC, DMAP, DCM |
Chemical Modifications of the tert-Butyl Group
The tert-butyl group at the C4 position of the oxazole (B20620) ring is a sterically bulky and electron-donating substituent that is generally chemically inert. Composed entirely of sp³-hybridized carbon atoms with no activating functional groups, it is resistant to most common chemical transformations. Its primary role is often steric, influencing the conformation of the molecule and modulating interactions with biological targets or crystal packing forces. rsc.org
Direct functionalization of the tert-butyl group, such as through C-H activation, is synthetically challenging and rarely employed for this type of scaffold. Such reactions typically require harsh conditions that may not be compatible with the oxazole ring, which can be sensitive to strong acids or bases. chemrxiv.org Consequently, in the context of library development or lead optimization, the tert-butyl group is typically regarded as a fixed structural element rather than a point for derivatization. Its presence provides a stable anchor and a significant steric footprint, which are key features of the scaffold's design.
Development of Diverse Compound Libraries from the this compound Core
The this compound scaffold is an ideal starting point for the construction of diverse compound libraries through combinatorial and parallel synthesis techniques. researchgate.net By leveraging the reactivity of the C2-carboxylic acid group, large numbers of discrete compounds can be generated efficiently.
The primary strategy involves reacting the core scaffold with a diverse set of building blocks, typically amines and alcohols, to produce extensive libraries of amides and esters. This approach allows for the systematic exploration of the chemical space around the core. For example, a library can be generated by reacting the core acid with a matrix of primary and secondary amines, each possessing different steric and electronic properties (e.g., aliphatic, aromatic, heterocyclic). The resulting library of amides can then be screened for desired properties. This "core-and-spoke" approach is a cornerstone of modern drug discovery and materials science.
The table below illustrates how a diverse library can be generated from the this compound core.
| Core Scaffold | Reactant Class | Example Reactants (R-NH₂ or R-OH) | Resulting Library Diversity |
|---|---|---|---|
| This compound | Aliphatic Amines | Cyclopropylamine, Isobutylamine, Piperidine | Modulation of basicity and lipophilicity |
| Aromatic Amines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline | Introduction of aromatic interactions (π-stacking) | |
| Heterocyclic Amines | 2-Aminopyridine, 4-Aminomorpholine, Thiazol-2-amine | Introduction of H-bond donors/acceptors and varied geometries | |
| This compound | Alcohols | Ethanol, 2-Phenylethanol, Cyclohexanol | Systematic variation of ester properties |
Cross-Coupling Reactions of Halogenated 4-(tert-Butyl)oxazole Derivatives
To expand the structural diversity beyond the C2-position, cross-coupling reactions can be employed on the oxazole ring itself. This requires the introduction of a handle for such reactions, typically a halogen atom. The most acidic proton on the oxazole ring is at the C2 position, followed by C5 and C4. figshare.com Given that C2 and C4 are already substituted, the C5 position is the primary site for functionalization via metallation followed by quenching with an electrophile, or via direct electrophilic halogenation.
For the 4-(tert-butyl)oxazole-2-carboxylate scaffold, regioselective halogenation at the C5 position is the key step to prepare a versatile building block for cross-coupling. Bromination is a common choice, often achieved using electrophilic bromine sources like N-Bromosuccinimide (NBS). chemrxiv.orgresearchgate.net The resulting 5-bromo-4-(tert-butyl)oxazole derivatives are stable and highly valuable intermediates for palladium-catalyzed cross-coupling reactions. vensel.org
Suzuki-Miyaura Coupling of Bromooxazole Building Blocks
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that couples an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netnih.gov For the 5-bromo-4-(tert-butyl)oxazole-2-carboxylate scaffold, this reaction enables the introduction of a wide variety of aryl, heteroaryl, alkenyl, and alkyl groups at the C5 position.
The reaction typically proceeds under mild conditions, using a palladium(0) catalyst (such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., DME, dioxane, or toluene/water mixtures). nih.govresearchgate.net The broad availability of boronic acids and their esters makes the Suzuki-Miyaura coupling a premier method for rapidly generating analogues with diverse substituents at the C5 position, significantly expanding the chemical space accessible from the parent scaffold.
The following table details representative Suzuki-Miyaura coupling reactions on a hypothetical ethyl 5-bromo-4-(tert-butyl)oxazole-2-carboxylate building block, based on established protocols for similar bromo-oxazoles.
| Building Block | Coupling Partner (Boronic Acid/Ester) | Typical Catalytic System | Expected Product |
|---|---|---|---|
| Ethyl 5-bromo-4-(tert-butyl)oxazole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | Ethyl 4-(tert-butyl)-5-phenyloxazole-2-carboxylate |
| Ethyl 5-bromo-4-(tert-butyl)oxazole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Ethyl 4-(tert-butyl)-5-(4-methoxyphenyl)oxazole-2-carboxylate |
| Ethyl 5-bromo-4-(tert-butyl)oxazole-2-carboxylate | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane | Ethyl 4-(tert-butyl)-5-(pyridin-3-yl)oxazole-2-carboxylate |
| Ethyl 5-bromo-4-(tert-butyl)oxazole-2-carboxylate | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | Ethyl 4-(tert-butyl)-5-(thiophen-2-yl)oxazole-2-carboxylate |
| Ethyl 5-bromo-4-(tert-butyl)oxazole-2-carboxylate | (E)-Styrylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane | Ethyl 4-(tert-butyl)-5-((E)-styryl)oxazole-2-carboxylate |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy:
In the ¹H NMR spectrum, the signals corresponding to the tert-butyl group and the oxazole (B20620) ring proton are expected to be similar for both the carboxylic acid and its ethyl ester. The acidic proton of the carboxylic acid group in 4-(tert-Butyl)oxazole-2-carboxylic acid would typically appear as a broad singlet far downfield, generally in the region of 10-13 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.
For the ethyl ester, the ethyl group protons would present as a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen atom would appear as a quartet, while the terminal methyl protons (-CH₃) would be a triplet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -C(CH₃)₃ | ~1.3-1.5 | Singlet | 9 equivalent protons of the tert-butyl group. |
| Oxazole H-5 | ~8.0-8.5 | Singlet | Proton attached to the oxazole ring. |
| -COOH | ~10-13 | Broad Singlet | Acidic proton of the carboxylic acid group. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the tert-butyl group and the oxazole ring in this compound are expected to have chemical shifts similar to those in its ethyl ester derivative. The most notable difference would be the chemical shift of the carbonyl carbon. In the carboxylic acid, the carbonyl carbon (-COOH) typically resonates in the range of 170-185 ppm. For the ethyl ester, the ester carbonyl carbon (-COO-) appears slightly upfield in the 160-170 ppm range.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ | ~30-35 |
| -C (CH₃)₃ | ~30-35 |
| Oxazole C-2 | ~155-165 |
| Oxazole C-4 | ~150-160 |
| Oxazole C-5 | ~125-135 |
| -COOH | ~170-185 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For this compound (C₈H₁₁NO₃), the expected exact mass would be approximately 169.0739 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 169.
The fragmentation of this molecule would likely proceed through several characteristic pathways. A common fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a stable tert-butyl cation, resulting in a prominent peak at [M-15]⁺. Another expected fragmentation is the loss of the entire tert-butyl group, leading to a peak at [M-57]⁺. The carboxylic acid moiety can undergo decarboxylation, with the loss of CO₂ (44 Da), resulting in a fragment at [M-44]⁺. The loss of the entire carboxyl group (•COOH) would produce a peak at [M-45]⁺.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Fragment Lost |
| 169 | [C₈H₁₁NO₃]⁺ | - |
| 154 | [C₇H₈NO₃]⁺ | •CH₃ |
| 125 | [C₈H₁₁N]⁺ | CO₂ |
| 124 | [C₇H₈NO]⁺ | •COOH |
| 112 | [C₄H₄NO₃]⁺ | •C(CH₃)₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be a very broad O-H stretching band for the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. This broadening is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid carbonyl group is expected to produce a strong, sharp absorption band between 1700 and 1725 cm⁻¹. The presence of the oxazole ring would be indicated by C=N and C-O-C stretching vibrations, which typically appear in the 1650-1550 cm⁻¹ and 1300-1100 cm⁻¹ regions, respectively. The C-H stretching vibrations of the tert-butyl group would be observed around 2960 cm⁻¹.
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| tert-Butyl C-H | Stretch | ~2960 | Strong |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong, Sharp |
| Oxazole C=N | Stretch | 1650-1550 | Medium |
| C-H | Bend | 1470-1365 | Medium |
| Oxazole C-O-C | Stretch | 1300-1100 | Medium |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.
A thorough search of the existing scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Therefore, detailed experimental data on its solid-state conformation, such as unit cell dimensions, bond lengths, and bond angles, are not available at this time.
Should a crystal structure be determined in the future, it would be expected to reveal a planar oxazole ring. The carboxylic acid group would likely participate in intermolecular hydrogen bonding, potentially forming dimers in the solid state, a common feature for carboxylic acids. The orientation of the tert-butyl group relative to the oxazole ring would also be of significant interest.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Oxazole (B20620) Carboxylic Acids
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For oxazole carboxylic acids, DFT calculations can provide deep insights into their chemical behavior.
DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT for calculating nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts (¹H and ¹³C). mdpi.com
The accuracy of these predictions depends on the choice of the functional and basis set. For similar organic molecules, hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) have been shown to provide results in good agreement with experimental values. irjweb.com It is anticipated that the chemical shifts for 4-(tert-Butyl)oxazole-2-carboxylic acid would be influenced by the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group.
Table 1: Predicted vs. Experimental NMR Chemical Shifts for a Generic Oxazole-4-Carboxylic Acid Derivative (Note: This table is illustrative due to the absence of specific data for this compound.)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (Oxazole Ring) | 8.20 | 8.15 |
| C (Carboxylic Acid) | 165.0 | 164.5 |
DFT can be used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated.
Table 2: Calculated Geometric Parameters for a Generic Oxazole-2-Carboxylic Acid (Note: This table is illustrative due to the absence of specific data for this compound.)
| Parameter | Value |
|---|---|
| Bond Length C2-C(OOH) (Å) | 1.48 |
| Bond Angle N3-C2-C(OOH) (°) | 115.0 |
Stability and Reactivity Predictions through Computational Modeling
Computational modeling provides valuable information about the stability and reactivity of molecules. Frontier Molecular Orbital (FMO) theory is often used, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.
For this compound, the electron-donating tert-butyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Table 3: Calculated Reactivity Descriptors for a Generic Substituted Oxazole (Note: This table is illustrative due to the absence of specific data for this compound.)
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Mechanistic Insights into Oxazole Formation and Transformations using Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For the formation of the oxazole ring, various synthetic routes exist, and DFT can be used to model the reaction pathways, identify transition states, and calculate activation energies. This allows for a detailed understanding of the reaction mechanism at a molecular level.
One common route to oxazoles involves the cyclization of an α-acylamino ketone. Computational studies can model the intermediates and transition states in this process, providing insights into the rate-determining step and the factors that influence the reaction yield. For transformations of the oxazole ring, such as electrophilic substitution or ring-opening reactions, computational modeling can predict the most likely reaction pathways and the stability of the resulting products. Studies on the isomerization of related isoxazoles to oxazoles have utilized DFT to understand the reaction mechanism and the influence of substituents. acs.org
Applications As Synthetic Intermediates and Building Blocks
Precursors for Complex Oxazole-Containing Organic Molecules
Specific examples of complex natural products or other organic molecules synthesized using 4-(tert-Butyl)oxazole-2-carboxylic acid as a key precursor are not detailed in the available literature.
Role in Multistep Asymmetric Synthesis
There is no specific information available detailing the role of this compound in multistep asymmetric synthesis, either as a chiral auxiliary, ligand, or starting material for creating stereogenic centers.
Building Blocks for Diverse Heterocyclic Scaffolds
While oxazoles are known building blocks for other heterocycles, specific research demonstrating the conversion of this compound into other diverse heterocyclic scaffolds could not be found.
Future Research Directions and Outlook
Advancements in Sustainable and Efficient Synthesis of 4-(tert-Butyl)oxazole-2-carboxylic acid
The development of sustainable and efficient synthetic methods for this compound is a key focus for future research. Current efforts in organic synthesis are increasingly directed towards "green" chemistry principles, which prioritize the reduction of hazardous waste, energy consumption, and the use of environmentally benign reagents and solvents. ijpsonline.commdpi.com
Future synthetic strategies for this compound are likely to incorporate a variety of innovative techniques. Microwave-assisted organic synthesis (MAOS) stands out as a promising approach, often leading to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.commdpi.com The application of ultrasound, known as sonochemistry, is another avenue that can accelerate reaction rates and improve efficiency.
| Green Chemistry Approach | Potential Advantages in Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity. mdpi.commdpi.com |
| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved efficiency. |
| Advanced Catalysis | Use of recyclable and highly efficient catalysts (e.g., Pd/Cu, Ni). ijpsonline.comijpsonline.com |
| One-Pot Syntheses | Minimized waste, improved atom economy, and reduced purification steps. acs.orgbeilstein-journals.org |
| Ionic Liquids | Recyclable, non-volatile solvents, potentially leading to cleaner reactions. ijpsonline.com |
Exploration of Novel Reactivity and Functionalization Pathways for the Compound
A deeper understanding of the reactivity of this compound will open doors to the synthesis of a diverse range of novel derivatives. The oxazole (B20620) ring is known to participate in various chemical transformations, and the interplay between the tert-butyl group at the C4 position and the carboxylic acid group at the C2 position is expected to offer unique opportunities for functionalization.
Future research will likely focus on several key areas of reactivity:
Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for a wide array of chemical modifications. Esterification and amidation reactions can be employed to introduce a variety of functional groups, potentially altering the compound's physical, chemical, and biological properties.
Reactions at the Oxazole Ring: The oxazole ring itself can undergo electrophilic and nucleophilic substitution reactions, although the specific sites of reactivity will be influenced by the existing substituents. The electron-donating nature of the tert-butyl group may influence the regioselectivity of these reactions.
Decarboxylation and Subsequent Functionalization: The selective removal of the carboxylic acid group could provide a pathway to 4-(tert-butyl)oxazole, which could then be functionalized at the C2 position through various C-H activation strategies.
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, offering a route to complex, polycyclic structures. Investigating the dienophilic character of this compound and its derivatives could lead to the synthesis of novel molecular scaffolds.
The systematic exploration of these and other reaction pathways will be crucial for expanding the chemical space accessible from this parent compound.
Computational Design and Prediction of Novel this compound Derivatives with Tuned Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, in silico methods can be leveraged to accelerate the design and discovery of new derivatives with specific, desirable properties.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its analogs. tandfonline.com These theoretical studies can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and potential for participating in various reactions. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity or other properties of interest. researchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted activity. researchgate.net
Molecular docking simulations can be used to predict the binding modes and affinities of designed derivatives with specific biological targets, such as enzymes or receptors. beilstein-journals.org This approach is particularly valuable in the context of drug design, as it can help to identify compounds that are likely to exhibit a desired therapeutic effect. The integration of these computational approaches will enable a more rational and efficient design of novel this compound derivatives with fine-tuned properties for a variety of applications.
| Computational Method | Application in Designing Novel Derivatives |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. tandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity for virtual screening. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. beilstein-journals.org |
| In Silico ADME Prediction | Early assessment of absorption, distribution, metabolism, and excretion properties. |
Q & A
Q. What analytical challenges arise in quantifying degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
